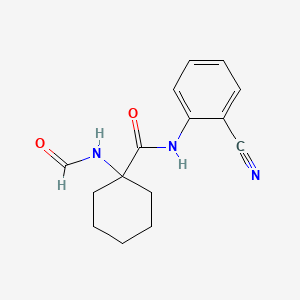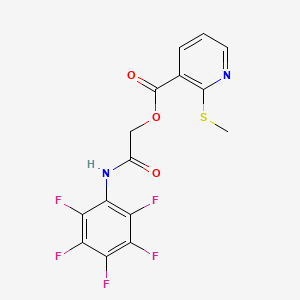
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a combination of perfluorophenyl, amino, oxo, and nicotinate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the perfluorophenyl amine intermediate: This can be achieved by reacting perfluorophenyl isocyanate with an appropriate amine under controlled conditions.
Coupling with nicotinic acid derivative: The intermediate is then coupled with a nicotinic acid derivative, such as 2-(methylthio)nicotinic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Oxidation: The final step involves the oxidation of the coupled product to introduce the oxo group, which can be done using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.
Substitution: The perfluorophenyl group can undergo nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo or hydroxyl groups, while substitution reactions can introduce various nucleophiles into the perfluorophenyl ring.
Scientific Research Applications
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators for specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers or coatings with specific functionalities.
Organic Synthesis: The compound can serve as a building block for synthesizing more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate involves its interaction with molecular targets such as enzymes or receptors. The perfluorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets, while the oxo and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-((perfluorophenyl)amino)ethyl nicotinate: Lacks the methylthio group, which may affect its reactivity and binding properties.
2-Oxo-2-((phenyl)amino)ethyl 2-(methylthio)nicotinate: Contains a non-fluorinated phenyl group, which can alter its hydrophobicity and interaction with targets.
2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)benzoate: Features a benzoate group instead of nicotinate, potentially affecting its biological activity.
Uniqueness
The presence of both the perfluorophenyl and methylthio groups in 2-Oxo-2-((perfluorophenyl)amino)ethyl 2-(methylthio)nicotinate makes it unique. The perfluorophenyl group enhances hydrophobic interactions, while the methylthio group can participate in specific chemical reactions, providing a versatile platform for various applications.
Properties
Molecular Formula |
C15H9F5N2O3S |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[2-oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H9F5N2O3S/c1-26-14-6(3-2-4-21-14)15(24)25-5-7(23)22-13-11(19)9(17)8(16)10(18)12(13)20/h2-4H,5H2,1H3,(H,22,23) |
InChI Key |
ABJUZQAOGGDJIS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1,3-Benzodioxol-5-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362306.png)

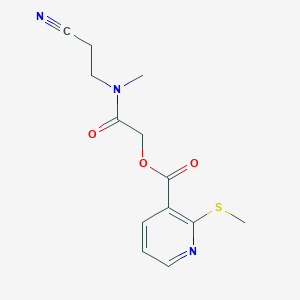
![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362329.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-fluorophenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B13362330.png)
![N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methoxyphenyl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13362334.png)
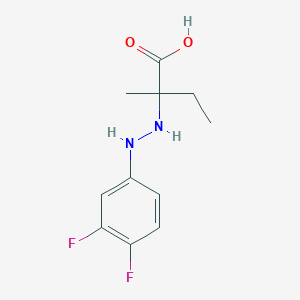
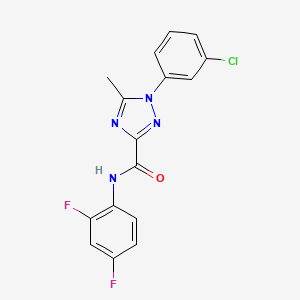



![5-[1-(methylsulfonyl)piperidin-3-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13362398.png)
![9,10-dimethoxy-2-phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B13362408.png)
